molecular formula C6H11NO3 B14603262 4-Methyl-3-nitropentan-2-one CAS No. 59906-52-4

4-Methyl-3-nitropentan-2-one

Cat. No.: B14603262
CAS No.: 59906-52-4
M. Wt: 145.16 g/mol
InChI Key: YKIMENAVVSMPDX-UHFFFAOYSA-N
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Description

4-Methyl-3-nitropentan-2-one is an organic compound that belongs to the class of nitro compounds. These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom. The nitro group is known for its electron-withdrawing properties, which significantly influence the chemical behavior of the compound. This compound is a branched nitroalkane with a molecular formula of C6H11NO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-nitropentan-2-one can be achieved through several methods:

    Nitration of Alkanes: This method involves the direct substitution of hydrocarbons with nitric acid.

    Displacement Reactions: Another method involves the displacement of halides with nitrite ions.

    Oxidation of Amines: Primary amines can be oxidized to nitro compounds.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain precise control over reaction conditions such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-nitropentan-2-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The compound can undergo further oxidation to form nitro alcohols or nitro acids.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like lithium aluminum hydride.

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Substitution: Sodium nitrite, halides, or other nucleophiles.

Major Products

    Reduction: 4-Methyl-3-aminopentan-2-one.

    Oxidation: 4-Methyl-3-nitropentanoic acid.

    Substitution: Various substituted nitro compounds depending on the nucleophile used.

Scientific Research Applications

4-Methyl-3-nitropentan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro compounds.

    Medicine: Research into the pharmacological properties of nitro compounds has led to the development of drugs with antibacterial, antifungal, and anticancer activities.

    Industry: The compound is used in the production of photoreactive materials, such as photoresists and UV-curing materials.

Mechanism of Action

The mechanism of action of 4-Methyl-3-nitropentan-2-one involves its interaction with various molecular targets and pathways:

    Electron-Withdrawing Effects: The nitro group exerts strong electron-withdrawing effects, which influence the reactivity of the compound.

    Enzyme Interactions: In biological systems, the compound can interact with enzymes such as nitroreductases, leading to the reduction of the nitro group to an amine group.

Comparison with Similar Compounds

4-Methyl-3-nitropentan-2-one can be compared with other similar nitro compounds:

    Nitromethane: A simple nitroalkane with a single carbon atom.

    2-Nitropropane: A branched nitroalkane with three carbon atoms.

    4-Nitrobenzaldehyde: An aromatic nitro compound.

Properties

CAS No.

59906-52-4

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

4-methyl-3-nitropentan-2-one

InChI

InChI=1S/C6H11NO3/c1-4(2)6(5(3)8)7(9)10/h4,6H,1-3H3

InChI Key

YKIMENAVVSMPDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)C)[N+](=O)[O-]

Origin of Product

United States

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